molecular formula C17H17NOSe B15214041 Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-54-4

Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B15214041
CAS No.: 828939-54-4
M. Wt: 330.3 g/mol
InChI Key: ZJPHTCLTRXWYJU-UHFFFAOYSA-N
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Description

5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole is an organic compound that features a unique combination of selenium and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole typically involves the reaction of phenylselanyl chloride with a suitable isoxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways. The selenium moiety can participate in redox reactions, influencing cellular oxidative stress levels. This compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl p-tolyl sulfide: Similar structure but contains sulfur instead of selenium.

    Methyl p-tolyl sulfoxide: An oxidized form of methyl p-tolyl sulfide.

    Stereoregular cyclic p-tolyl-siloxanes: Compounds with similar p-tolyl groups but different functional groups.

Uniqueness

5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of the selenium moiety, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound particularly interesting for further research and development.

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]- (CAS Number: 11631296) is a member of this class, known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential mechanisms of action based on available research findings.

Chemical Structure

The chemical formula for Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]- is C17H17NOSeC_{17}H_{17}NOSe. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms.

Cytotoxicity Studies

Research indicates that isoxazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study evaluated several isoxazole compounds against the human promyelocytic leukemia cell line (HL-60). The findings revealed that certain derivatives induced apoptosis and cell cycle arrest:

  • Isoxazole (3) : Decreased Bcl-2 expression and increased p21^WAF-1 levels, suggesting a mechanism involving apoptosis promotion and cell cycle arrest.
  • Isoxazole (6) : Showed an increase in p21^WAF-1 without affecting Bax levels, indicating a primarily cell cycle arrest mechanism .

Structure-Activity Relationships (SAR)

The biological activity of isoxazoles is closely linked to their chemical structure. A quantitative structure-activity relationship (QSAR) analysis highlighted that lipophilicity and steric factors significantly influence the efficacy of these compounds against various targets. For example, modifications at specific positions on the isoxazole ring can enhance or diminish biological activity .

Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of a series of substituted isoxazoles demonstrated potent anticancer activity. Compounds were tested for their ability to inhibit growth in several cancer cell lines, with IC50 values ranging from 86 to 755 μM. Notably, certain derivatives exhibited enhanced cytotoxicity compared to others .

Study 2: Mechanistic Insights

Further investigations into the mechanisms of action revealed that some isoxazoles could modulate apoptotic pathways by altering the expression of key regulatory proteins involved in cell survival and proliferation. This suggests potential therapeutic roles in cancer treatment through targeted apoptosis induction .

Data Tables

The following table summarizes key findings related to the biological activity of Isoxazole derivatives:

CompoundIC50 (μM)Mechanism of ActionTarget Cell Line
Isoxazole (3)86Apoptosis inductionHL-60
Isoxazole (6)755Cell cycle arrestHL-60
Isoxazole (7)150Inhibition of proliferationMCF-7

Properties

CAS No.

828939-54-4

Molecular Formula

C17H17NOSe

Molecular Weight

330.3 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3

InChI Key

ZJPHTCLTRXWYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

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